molecular formula C16H16N6O3S2 B2584801 N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351596-07-0

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No. B2584801
CAS RN: 1351596-07-0
M. Wt: 404.46
InChI Key: ZPZKFGXJKZVTES-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Scientific Research Applications

Antimicrobial Activity

The compound could potentially have antimicrobial activity. For example, similar compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Anti-Cancer Activity

The compound might have anti-cancer properties. Replacement of the phenyl group in the parent compound by furan ring in similar compounds showed a significant increase in the in vitro anticancer activity in comparison to the standard drug Adriamycin .

Anti-Epileptic Activity

Compounds with a similar structure, such as 5-amino-2-sulfonamide thiadiazole, have shown protection against mild convulsions, suggesting potential anti-epileptic activity .

Drug Synthesis

The compound could be used as an intermediate in the synthesis of other drugs. Imidazole, a similar compound, has become an important synthon in the development of new drugs .

Enzyme Inhibition

Compounds with a similar structure have been found to have good binding affinity toward selected proteins by inhibiting carbonic anhydrase . This suggests that the compound could potentially be used as an enzyme inhibitor.

Drug Delivery

Boric acid compounds, which are structurally similar, are used in the construction of stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Future Directions

The future directions for research on this compound could include further investigation into its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-9-20-21-16(26-9)18-13(23)8-22-5-4-10-12(7-22)27-15(17-10)19-14(24)11-3-2-6-25-11/h2-3,6H,4-5,7-8H2,1H3,(H,17,19,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKFGXJKZVTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

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